molecular formula C9H11ClN4O2 B8756164 2-((4-Amino-5-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol CAS No. 115093-87-3

2-((4-Amino-5-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol

Cat. No.: B8756164
CAS No.: 115093-87-3
M. Wt: 242.66 g/mol
InChI Key: LOXAXVNOMXXLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Amino-5-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol is a synthetic organic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The presence of the pyrrolopyrimidine core structure is a key feature that contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-5-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-((4-Amino-5-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol involves inhibition of specific kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells . The molecular targets include various kinases such as CDK2, EGFR, and VEGFR2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Amino-5-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol is unique due to its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor . This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

CAS No.

115093-87-3

Molecular Formula

C9H11ClN4O2

Molecular Weight

242.66 g/mol

IUPAC Name

2-[(4-amino-5-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol

InChI

InChI=1S/C9H11ClN4O2/c10-6-3-14(5-16-2-1-15)9-7(6)8(11)12-4-13-9/h3-4,15H,1-2,5H2,(H2,11,12,13)

InChI Key

LOXAXVNOMXXLCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N=CN=C2N1COCCO)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,5-Dichloro-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]-pyrimidine (7b, 0.07 g) was covered with methanolic-ammonia (20 L) and heated in a sealed reaction vessel at 135° C. for 10 hours. The solvent was evaporated in vacuo to give a thick syrup. This syrup was subjected to column chromatography and elution of the silica gel column (20×3 cm) with 5% MeOH in CHCl3, which, after evaporation of the appropriate UV absorbing fractions, furnished colorless needles of 10, 0.04 g. (66.6%), mp 149°-150° C. 1H-NMR (DMSO-d6): δ8.14 (s, 1, C2--H), 7.56 (s, 1, C6--H), 6.92 (bs, 2, exchangeable with D2O, NH2), 5.49 (s, 1, N7--CH2) 4.64 (bs, 1, exchangeable with D2O, OH), 3.43 (m, 4, CH2): UVλmax nm (ε×104): (pH 7) 214 (2.5), 278 (1.3), (pH 1) 233 (2.8), 280 (1.3); (pH 11) 227 (1.4), 278 (1.3). Anal. Calcd. for C9H11N4O2Cl·1/4H2O: C, 43.73; H. 4.66; N, 22.67. Found: C, 43.87; H. 4.36; N. 22.23.
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
20 L
Type
reactant
Reaction Step Two
Name

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